molecular formula C15H12O B3061196 Methanone, (3-ethenylphenyl)phenyl- CAS No. 63444-57-5

Methanone, (3-ethenylphenyl)phenyl-

Cat. No.: B3061196
CAS No.: 63444-57-5
M. Wt: 208.25 g/mol
InChI Key: VNPFTLIIEKEYIW-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzophenones and Ethenylphenyl Architectures in Organic Chemistry

Ethenylphenyl architectures, on the other hand, refer to structures containing a vinyl group (–CH=CH2) attached to a phenyl ring. This vinyl group is a versatile functional handle for a wide range of chemical transformations, most notably polymerization reactions. The incorporation of ethenylphenyl moieties into molecular frameworks allows for the creation of polymers and materials with tailored properties. In materials science, the ability to form architected materials with specific microstructures is crucial for developing materials with unique combinations of properties. researchgate.netnih.gov

The convergence of these two structural features in Methanone, (3-ethenylphenyl)phenyl- results in a molecule with a unique combination of properties. It possesses the photoreactive carbonyl group characteristic of benzophenones, along with a polymerizable vinyl group, opening up avenues for its use as a building block in advanced materials.

Academic Significance of the (3-Ethenylphenyl)phenylmethanone Moiety in Contemporary Research

The (3-ethenylphenyl)phenylmethanone moiety is of considerable academic interest due to its bifunctional nature. The benzophenone (B1666685) core serves as a robust photophore, capable of absorbing UV radiation and initiating photochemical reactions. This property is central to its use in photopolymerization, where it can act as a photoinitiator. Upon excitation, the benzophenone moiety can abstract a hydrogen atom from a suitable donor, generating a radical that initiates the polymerization of monomers, including its own vinyl group.

Contemporary research has explored the use of substituted benzophenones in the synthesis of complex molecules and materials. For example, they have been employed in the construction of covalent organic frameworks (COFs), which are porous, crystalline materials with applications in gas storage, separation, and catalysis. rsc.org The ability to functionalize benzophenones allows for the fine-tuning of the properties of these advanced materials. rsc.org Furthermore, the photophysical properties of benzophenone derivatives are a subject of ongoing investigation, with studies focusing on how different substituents affect their absorption and emission characteristics. d-nb.info

Scope and Objectives of Focused Scholarly Inquiry into Methanone, (3-ethenylphenyl)phenyl-

A focused scholarly inquiry into Methanone, (3-ethenylphenyl)phenyl- aims to elucidate its fundamental chemical and physical properties, explore its reactivity, and develop its potential applications. Key objectives of such research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to high-purity Methanone, (3-ethenylphenyl)phenyl-. Comprehensive characterization using spectroscopic techniques such as NMR, IR, and mass spectrometry is essential to confirm its structure and purity. nih.gov

Photophysical and Photochemical Studies: Investigating the absorption and emission properties of the molecule, as well as its behavior upon exposure to UV radiation. Understanding its photochemical reaction mechanisms is crucial for its application as a photoinitiator.

Polymerization and Material Synthesis: Exploring the polymerization of the vinyl group to create novel polymers and copolymers. This includes studying the kinetics and mechanism of polymerization and characterizing the resulting materials' thermal, mechanical, and optical properties.

Applications in Advanced Materials: Evaluating the performance of materials incorporating the (3-ethenylphenyl)phenylmethanone moiety in areas such as photolithography, coatings, and as a component in the synthesis of functional polymers.

This focused research provides a deeper understanding of the structure-property relationships in this unique molecule and paves the way for its use in cutting-edge chemical technologies.

Physicochemical Properties of Methanone, (3-ethenylphenyl)phenyl-

PropertyValueSource
Molecular FormulaC₁₅H₁₂O nih.gov
Molecular Weight208.25 g/mol nih.gov
IUPAC Name(3-ethenylphenyl)-phenylmethanone nih.gov
CAS Number63444-57-5 nih.govchemicalbook.com
InChIInChI=1S/C15H12O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h2-11H,1H2 nih.gov
InChIKeyVNPFTLIIEKEYIW-UHFFFAOYSA-N nih.gov
Canonical SMILESC=CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 nih.gov

Spectroscopic Data of Methanone, (3-ethenylphenyl)phenyl-

Spectrum TypeData AvailabilitySource
13C NMRAvailable from John Wiley & Sons, Inc. nih.gov
GC-MSAvailable from John Wiley & Sons, Inc. nih.gov
Vapor Phase IRAvailable from John Wiley & Sons, Inc. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethenylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPFTLIIEKEYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436007
Record name Methanone, (3-ethenylphenyl)phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63444-57-5
Record name (3-Ethenylphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63444-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-ethenylphenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methanone, 3 Ethenylphenyl Phenyl and Analogous Ethenylphenyl Ketones

Direct Synthetic Strategies for the Ketone Framework

Direct synthesis strategies focus on the late-stage introduction of the vinyl group or the construction of the diaryl ketone core with the vinyl moiety already in place on one of the aromatic rings.

Application of Wittig Reactions for Ethenyl Group Installation

The Wittig reaction is a powerful and widely used method for the formation of alkenes from aldehydes or ketones. lumenlearning.comwikipedia.org This reaction employs a phosphonium (B103445) ylide, known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org In the context of synthesizing ethenylphenyl ketones, a key precursor would be a benzophenone (B1666685) derivative featuring a formyl group (an aldehyde) at the desired position, for instance, 3-benzoylbenzaldehyde (B7848564).

The synthesis begins with the preparation of the Wittig reagent, typically from the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. lumenlearning.comlibretexts.org For installing a terminal ethenyl group, the simplest ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is used. wikipedia.orglibretexts.org

The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl carbon. This leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures that can occur in elimination reactions. libretexts.org

Reaction Scheme: Wittig Olefination

Reactant 1 Reactant 2 Key Reagent Product Byproduct

Nucleophilic Substitution Approaches for Aromatic Ring Functionalization

Nucleophilic aromatic substitution (SNAr) provides a method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com While less common for introducing a simple vinyl group directly, SNAr can be employed to synthesize precursors or to build up the benzophenone framework itself.

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that bears a good leaving group (like a halogen) and is substituted with at least one strong electron-withdrawing group (such as a nitro or carbonyl group) positioned ortho or para to the leaving group. chemistrysteps.comnumberanalytics.com This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For example, a fluorinated benzophenone derivative could undergo sequential nucleophilic aromatic substitution reactions. nih.gov The high electronegativity of fluorine can activate the ring towards nucleophilic attack, and it can also serve as the leaving group. masterorganicchemistry.com A potential, though complex, strategy might involve using a vinyl-containing nucleophile or, more practically, introducing a group that can be later converted to a vinyl group. For instance, a hydroxyl group could be introduced via SNAr, which is then transformed in subsequent steps.

Factors Influencing SNAr Reactivity

Factor Influence on Reaction Rate Rationale
Electron-Withdrawing Groups (EWGs) Increases rate Stabilizes the negative charge in the Meisenheimer complex. numberanalytics.com
Leaving Group F > Cl > Br > I The rate-determining step is the nucleophile attack, not C-X bond cleavage. Highly electronegative halogens enhance the ring's electrophilicity. masterorganicchemistry.com

| Nucleophile Strength | Stronger nucleophiles react faster | The reaction is initiated by the nucleophilic attack. numberanalytics.com |

Cyclization Reaction Mechanisms in Methanone, (3-ethenylphenyl)phenyl- Scaffold Construction

While not a direct route to Methanone, (3-ethenylphenyl)phenyl- itself, intramolecular cyclization reactions are crucial in synthesizing related, more complex heterocyclic systems built upon a benzophenone scaffold. For instance, the synthesis of fluorinated xanthones and acridones can be achieved through an intramolecular SNAr reaction of a suitably substituted benzophenone precursor. nih.gov

In this approach, a benzophenone, such as bis(2,4,5-trifluorophenyl)methanone, is first functionalized at the 4- and 4'-positions with nucleophiles like hydroxides or amines. The subsequent step involves an intramolecular cyclization where the newly introduced nucleophile attacks one of the ortho-fluorine atoms on the adjacent phenyl ring, displacing it to form a new heterocyclic ring fused to the benzophenone core. nih.gov This strategy highlights how the benzophenone structure can serve as a template for building more elaborate molecular architectures.

Precursor Chemistry and Advanced Coupling Methods

These methods involve the synthesis of key precursors, such as halogenated benzophenones, followed by modern cross-coupling reactions to install the ethenyl group.

Friedel-Crafts Acylation and Subsequent Transformations for Benzophenone Derivatives

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for synthesizing benzophenone and its derivatives. masterorganicchemistry.com The reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgbyjus.com

To synthesize a precursor for Methanone, (3-ethenylphenyl)phenyl-, one could perform a Friedel-Crafts acylation between benzoyl chloride and a substituted benzene (B151609) ring, or between benzene and a substituted benzoyl chloride. For example, reacting benzene with 3-bromobenzoyl chloride would yield 3-bromobenzophenone. This halogenated precursor is then ready for subsequent functionalization, such as the palladium-catalyzed vinylation described in the next section.

A key advantage of Friedel-Crafts acylation over the related alkylation is that the acyl group is deactivating, which prevents polyacylation reactions. libretexts.org Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that often plague Friedel-Crafts alkylations. masterorganicchemistry.com

Example Friedel-Crafts Acylation for a Precursor

Aromatic Substrate Acylating Agent Lewis Acid Catalyst Primary Product
Benzene 3-Bromobenzoyl chloride AlCl₃ (3-bromophenyl)(phenyl)methanone

Palladium-Catalyzed Vinylation of Aryl Halides Bearing Benzophenone Moieties

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds. Specifically, the vinylation of aryl halides provides a direct route to install a vinyl group onto an aromatic ring. nih.govrsc.org This method is ideal for converting a halogenated benzophenone precursor, such as (3-bromophenyl)(phenyl)methanone, into the final product.

Several named reactions fall under this category, including the Heck, Suzuki, and Stille couplings. The Heck reaction, for instance, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov A more common approach for terminal vinylation involves Suzuki coupling, which uses a vinylboronic acid or its ester equivalent, or Stille coupling, which uses a vinyltin (B8441512) reagent. nih.gov

For example, (3-bromophenyl)(phenyl)methanone can be coupled with potassium vinyltrifluoroborate in the presence of a palladium catalyst (like Pd(OAc)₂) and a suitable ligand to yield Methanone, (3-ethenylphenyl)phenyl-. nih.gov These reactions generally exhibit high functional group tolerance and provide excellent yields under relatively mild conditions. nih.gov

Comparison of Palladium-Catalyzed Vinylation Methods

Reaction Name Vinyl Source Key Features
Heck Reaction Alkenes (e.g., ethylene) High atom economy but can require specialized equipment like pressure vessels. nih.gov
Suzuki Coupling Vinylboronic acids or derivatives (e.g., potassium vinyltrifluoroborate) Mild reaction conditions; boronic acids are often stable and have low toxicity. nih.govscielo.org.mx

| Stille Coupling | Organostannanes (e.g., vinyltributyltin) | High yielding and tolerant of many functional groups, but tin reagents are toxic. |

Chemical Reactivity and Transformation Pathways of Methanone, 3 Ethenylphenyl Phenyl

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group in Methanone, (3-ethenylphenyl)phenyl- is a primary site for chemical reactions due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.

Electrophilic and Nucleophilic Addition Reactions

The carbonyl carbon of Methanone, (3-ethenylphenyl)phenyl- serves as an electrophile, readily undergoing nucleophilic addition reactions. masterorganicchemistry.comrsc.orglibretexts.orgnih.gov Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents, attack the carbonyl carbon to form a tetrahedral intermediate, which upon protonation yields a tertiary alcohol. wikipedia.org For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield (3-ethenylphenyl)(phenyl)(methyl)methanol.

Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, often requiring acid or base catalysis to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species. wikipedia.org The addition of water, for example, would lead to the formation of an unstable gem-diol.

Electrophilic addition to the carbonyl oxygen can occur through protonation by a strong acid. This activation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles. rsc.org

Reduction Processes, Including Ethenyl Group Specific Hydrogenation

The ketone carbonyl group can be readily reduced to a secondary alcohol, diphenylmethanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). numberanalytics.comzenodo.orgmasterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. zenodo.org

Alternatively, catalytic hydrogenation can be employed. libretexts.orgyoutube.com Depending on the catalyst and reaction conditions, selective reduction of either the ketone or the ethenyl group can be achieved. For instance, using a catalyst like palladium on carbon (Pd/C) under mild conditions would likely favor the reduction of the ethenyl group, yielding (3-ethylphenyl)(phenyl)methanone. nih.govcatalysis-kalvis.ru Achieving selective hydrogenation of the ketone in the presence of the ethenyl group would require a more specialized catalytic system, potentially one that shows preference for carbonyl reduction. researchgate.net

Reduction Method Reagent/Catalyst Product Typical Conditions
Carbonyl ReductionSodium Borohydride (NaBH₄)(3-ethenylphenyl)phenylmethanolMethanol/Ethanol, Room Temp
Ethenyl HydrogenationH₂/Palladium on Carbon (Pd/C)(3-ethylphenyl)(phenyl)methanoneH₂ gas, Pd/C, RT, atm pressure
Full ReductionH₂/Platinum Oxide (PtO₂)(3-ethylphenyl)phenylmethanolHigh pressure H₂, PtO₂, Acetic Acid

Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group provides a site for polymerization and various addition reactions, significantly expanding the synthetic utility of Methanone, (3-ethenylphenyl)phenyl-.

Polymerization and Copolymerization Kinetics and Mechanisms

The vinyl group of Methanone, (3-ethenylphenyl)phenyl- can undergo free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. youtube.comnih.govyoutube.comyoutube.com This process leads to the formation of a homopolymer, poly(3-vinylbenzophenone). The benzophenone (B1666685) moiety in each repeating unit can act as a built-in photo-cross-linker.

This monomer can also be copolymerized with other vinyl monomers, such as styrene (B11656) or methyl methacrylate (B99206), to produce copolymers with tailored properties. nih.govresearchgate.net The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For example, in a copolymerization with styrene, the relative rates of addition of the two monomers to the growing polymer chain would dictate the final polymer structure.

Polymerization Type Initiator Monomers Resulting Polymer
HomopolymerizationAIBN3-VinylbenzophenonePoly(3-vinylbenzophenone)
CopolymerizationBenzoyl Peroxide3-Vinylbenzophenone, StyrenePoly(3-vinylbenzophenone-co-styrene)
CopolymerizationAIBN3-Vinylbenzophenone, Methyl MethacrylatePoly(3-vinylbenzophenone-co-methyl methacrylate)

Cycloaddition Reactions (e.g., Paterno-Büchi Reaction)

The ethenyl group can participate in cycloaddition reactions. A notable example is the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound in an excited state and an alkene in its ground state to form an oxetane (B1205548). rsc.orgresearchgate.netslideshare.netorganic-chemistry.orgmdpi.comnih.gov In the case of Methanone, (3-ethenylphenyl)phenyl-, intramolecular Paterno-Büchi reaction is possible, where the excited benzophenone moiety reacts with the vinyl group of another molecule, leading to cross-linking, or potentially with the vinyl group of the same molecule under specific conditions to form a bicyclic oxetane. Intermolecular reactions with other alkenes are also feasible. rsc.orgslideshare.netmdpi.com

Aromatic Ring Functionalization and Substitution Reactions

Both phenyl rings of Methanone, (3-ethenylphenyl)phenyl- can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic attack on the phenyl ring directly attached to the carbonyl carbon will primarily occur at the meta positions. The ethenylphenyl ring is more complex; the vinyl group is weakly activating and ortho-, para-directing, while the benzoyl group attached to this ring will influence its reactivity. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen with a Lewis acid catalyst). wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.net

Degradation and Environmental Transformation Mechanisms

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of persistent organic pollutants. mdpi.com Among these, the Fenton process, which utilizes a solution of hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals (•OH), is a powerful tool for oxidizing a wide range of organic contaminants. mdpi.com The hydroxyl radical is a non-selective oxidant that can initiate the degradation of complex organic molecules. nist.gov

The degradation of Methanone, (3-ethenylphenyl)phenyl- via the Fenton process is anticipated to proceed through attacks on its two primary reactive sites: the aromatic rings and the ethenyl (vinyl) group.

Attack on the Aromatic Rings:

The hydroxyl radical can add to the aromatic rings of the benzophenone moiety, leading to the formation of various hydroxylated intermediates. nih.gov This process of sequential hydroxylation is a common degradation pathway for aromatic compounds. nih.gov Further oxidation of these hydroxylated derivatives can result in the cleavage of the aromatic ring, ultimately leading to the formation of smaller, more biodegradable organic acids. nih.gov Studies on the degradation of other benzophenone derivatives have identified hydroxylated by-products as primary transformation products. nih.govresearchgate.net

Attack on the Ethenyl (Vinyl) Group:

The carbon-carbon double bond of the ethenyl group is highly susceptible to attack by hydroxyl radicals. This can lead to two primary transformation pathways:

Epoxidation and Hydrolysis: The hydroxyl radical can add to the double bond, leading to the formation of an epoxide intermediate. Subsequent hydrolysis of the epoxide would yield a diol.

Oxidative Cleavage: A more aggressive oxidation can lead to the cleavage of the C=C double bond. masterorganicchemistry.com This is a well-documented reaction for vinylaromatic compounds. google.com In the case of Methanone, (3-ethenylphenyl)phenyl-, this cleavage would likely result in the formation of 3-benzoylbenzaldehyde (B7848564) and formaldehyde (B43269). The formaldehyde could be further oxidized to formic acid.

Fenton Degradation By-products:

Based on the degradation pathways of analogous compounds, a range of by-products can be anticipated from the Fenton degradation of Methanone, (3-ethenylphenyl)phenyl-. The table below summarizes the expected by-products and the corresponding transformation pathways.

By-product NameChemical FormulaTransformation Pathway
3-BenzoylbenzaldehydeC₁₄H₁₀O₂Oxidative cleavage of the ethenyl group.
FormaldehydeCH₂OOxidative cleavage of the ethenyl group.
Formic AcidCH₂O₂Oxidation of formaldehyde.
(3-(1,2-dihydroxyethyl)phenyl)(phenyl)methanoneC₁₅H₁₄O₃Epoxidation of the ethenyl group followed by hydrolysis.
Hydroxylated Methanone, (3-ethenylphenyl)phenyl- derivativesC₁₅H₁₂O₂Hydroxylation of the aromatic rings.
Various small organic acidsVariableRing cleavage of aromatic moieties.

It is important to note that the relative prevalence of these by-products would depend on the specific reaction conditions of the Fenton process, including the concentrations of hydrogen peroxide and the iron catalyst, pH, and temperature. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methanone, 3 Ethenylphenyl Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Methanone, (3-ethenylphenyl)phenyl-, the spectrum is predicted to show distinct signals corresponding to the vinyl group protons and the aromatic protons of the two phenyl rings.

The protons of the unsubstituted phenyl ring are expected to appear as multiplets in the range of 7.4-7.8 ppm, similar to those in benzophenone (B1666685). hmdb.cachemicalbook.com The protons on the substituted phenyl ring will be shifted due to the effects of both the vinyl and carbonyl groups, leading to a more complex pattern. The vinyl group itself should produce a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the ring, and two separate signals for the terminal (geminal) protons, all typically found between 5.0 and 7.0 ppm.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts for Methanone, (3-ethenylphenyl)phenyl-

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Vinyl Protons (-CH=CH₂) 5.5 - 7.0 m (multiplet)
Phenyl Protons (unsubstituted ring) 7.4 - 7.8 m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. The spectrum of Methanone, (3-ethenylphenyl)phenyl- is expected to show a peak for the carbonyl carbon, peaks for the vinyl carbons, and several peaks for the aromatic carbons.

The carbonyl (C=O) carbon signal is highly characteristic and should appear significantly downfield, typically in the range of 195-197 ppm, as seen in benzophenone. hmdb.cachemicalbook.com The aromatic carbons will produce a series of signals between 128 and 140 ppm. libretexts.orgwisc.edu The carbon atom of the phenyl ring to which the vinyl group is attached, and the carbons of the vinyl group itself, will have distinct chemical shifts that confirm the substitution pattern. wisc.edu

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for Methanone, (3-ethenylphenyl)phenyl-

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~196
Vinyl Carbons (-CH=C H₂) ~116
Vinyl Carbons (-C H=CH₂) ~136
Aromatic Carbons (C-H) 128 - 134

Advanced NMR Techniques (e.g., 2D NMR, APT) for Detailed Structural Insights

While one-dimensional NMR provides fundamental data, advanced techniques offer deeper structural confirmation.

Attached Proton Test (APT): This experiment differentiates carbons based on the number of attached protons. organicchemistrydata.org In an APT spectrum of Methanone, (3-ethenylphenyl)phenyl-, the quaternary carbons (the carbonyl carbon and the two carbons in the rings to which other groups are attached) would produce negative signals, as would the CH₂ carbon of the vinyl group. The CH carbons of the aromatic rings and the vinyl group would show positive signals. This allows for unambiguous assignment of carbon types. organicchemistrydata.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would map the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons, confirming the coupling within the vinyl group and within each aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk The electron ionization (EI) mass spectrum of Methanone, (3-ethenylphenyl)phenyl- (C₁₅H₁₂O) is expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 208, corresponding to its molecular weight. nih.gov

The fragmentation pattern of benzophenones is well-characterized. libretexts.orglibretexts.org The most prominent fragments typically arise from the cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Predicted Fragmentation Pattern:

m/z 208: The molecular ion peak [M]⁺.

m/z 181: Loss of a vinyl radical (-CH=CH₂) is unlikely, but loss of an ethyl radical from a rearranged ion is possible. A more likely fragment would be the loss of CO (m/z 28) to give a fragment at m/z 180.

m/z 131: Cleavage to form the [C₆H₄-C≡O]⁺ ion, corresponding to the benzoyl cation from the substituted ring.

m/z 105: Cleavage to form the benzoyl cation [C₆H₅-C≡O]⁺. This is often a very stable and abundant ion in the mass spectra of benzophenones. libretexts.org

m/z 77: Loss of the carbonyl group from the benzoyl cation to give the phenyl cation [C₆H₅]⁺.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. pressbooks.pub The spectrum of Methanone, (3-ethenylphenyl)phenyl- would be dominated by absorptions from the carbonyl, vinyl, and aromatic groups.

Table 4.3: Expected Characteristic IR Absorption Bands for Methanone, (3-ethenylphenyl)phenyl-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch ~1660 Strong
C-H (Aromatic) Stretch 3000 - 3100 Medium
C=C (Aromatic) Stretch 1450 - 1600 Medium
C=C (Vinyl) Stretch ~1630 Medium-Weak
=C-H (Vinyl) Stretch 3020 - 3080 Medium

The strong absorption around 1660 cm⁻¹ is a clear indicator of the conjugated ketone carbonyl group. libretexts.org The various C-H and C=C stretching and bending vibrations confirm the presence of both the aromatic rings and the vinyl substituent. pressbooks.publibretexts.org

X-ray Diffraction Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information. To date, a crystal structure for Methanone, (3-ethenylphenyl)phenyl- has not been reported in the searched literature.

If a suitable crystal were grown, the analysis would reveal the dihedral angles between the two phenyl rings and the carbonyl plane, which is a key conformational feature of benzophenones. researchgate.net It would also confirm the planarity of the vinyl group relative to the phenyl ring to which it is attached. Such data is invaluable for understanding the molecule's steric and electronic properties in the solid state. researchgate.net

Computational Chemistry Approaches to Elucidating the Properties of Methanone, 3 Ethenylphenyl Phenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies of Ground State Properties

No dedicated Density Functional Theory (DFT) studies on Methanone, (3-ethenylphenyl)phenyl- are available in the public domain. DFT is a workhorse of computational chemistry used to determine the electronic ground state properties of molecules. A typical DFT study would provide insights into the molecule's geometry, electron density distribution, and orbital energies (HOMO/LUMO), which are crucial for understanding its stability and reactivity. Without such research, any discussion on these properties would be purely speculative.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photochemistry

Similarly, there is no available research that has employed Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties of Methanone, (3-ethenylphenyl)phenyl-. TD-DFT is a powerful method for studying how a molecule responds to light, predicting its UV-Vis absorption spectrum, and exploring its photochemical reaction pathways. The photophysical behavior of this compound remains computationally unexplored.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations, which are used to study the movement of atoms and molecules over time, have not been published for Methanone, (3-ethenylphenyl)phenyl-. MD simulations would be invaluable for understanding the conformational flexibility of the ethenylphenyl and phenyl groups around the central carbonyl bridge and for predicting how this molecule might interact with other molecules in various environments.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

While experimental spectroscopic data for Methanone, (3-ethenylphenyl)phenyl- may exist in proprietary databases, there are no published computational studies detailing the in silico prediction of its NMR chemical shifts or IR frequencies. Such computational predictions are often used to complement experimental data and aid in spectral assignment.

Computational Elucidation of Reaction Mechanisms and Transition States

The scientific literature lacks any computational studies on the reaction mechanisms involving Methanone, (3-ethenylphenyl)phenyl-. Computational chemistry is frequently used to map out the energy landscape of a chemical reaction, identifying transition states and intermediates to elucidate the step-by-step process of bond breaking and formation. The reactivity of the ethenyl group and the carbonyl functional group in this specific molecular context has not been computationally investigated.

Advanced Applications of Methanone, 3 Ethenylphenyl Phenyl in Materials Science and Organic Synthesis

Role as a Monomer in Polymer Chemistry

The presence of the ethenyl (vinyl) group allows Methanone, (3-ethenylphenyl)phenyl- to act as a monomer in various polymerization reactions. Its primary role in polymer science is to introduce the photoactive benzophenone (B1666685) group as a pendant moiety along the polymer chain. This functionality is pivotal for creating materials that can be modified or cured upon exposure to ultraviolet (UV) light.

Synthesis of Novel Polymeric Materials with Tailored Mechanical and Optical Properties

Homopolymers of (3-ethenylphenyl)phenyl-methanone, as well as copolymers containing its units, exhibit distinct properties derived from the bulky and rigid benzophenone side group. The polymerization of this monomer leads to materials with tailored characteristics. For instance, polymers incorporating benzophenone generally show good thermal stability. nih.gov The mechanical properties can also be influenced; for example, incorporating benzophenone into polyvinylpyrrolidone (B124986) has been shown to increase the DMT modulus of the resulting electrospun fibers from 4.1 GPa to 7.2 GPa after crosslinking. nih.gov

Optical properties are significantly defined by the benzophenone chromophore. The polymer will exhibit strong UV absorption, a characteristic necessary for its function as a photoinitiator. nih.gov The refractive index of polymers is also influenced by their chemical structure; aromatic components like the phenyl groups in benzophenone typically contribute to a higher refractive index. solvay.com

Table 1: Representative Properties of Polymers Incorporating Benzophenone Moieties

Property Description Typical Value/Observation
Thermal Stability Resistance to decomposition at high temperatures. Polymers with benzophenone side chains exhibit good thermal stability. nih.gov
Mechanical Modulus A measure of the material's stiffness. Can be significantly increased after photo-crosslinking. nih.gov
UV Absorption Wavelengths of light absorbed by the material. Strong absorption in the UV range (typically around 254 nm and 365 nm), essential for photo-reactivity. nih.gov
Refractive Index The measure of light bending as it passes through the material. The aromatic structure contributes to a relatively high refractive index. solvay.com

Development of Copolymers and Functional Polymers Incorporating (3-Ethenylphenyl)phenylmethanone Units

Copolymerization is a versatile strategy to create functional polymers where the properties of the final material are a blend of the constituent monomers, or where one monomer imparts a specific function. harth-research-group.org14.139.213 (3-Ethenylphenyl)phenyl-methanone is frequently copolymerized with other vinyl monomers, such as styrene (B11656) or vinyl acetate, to integrate its photo-crosslinking ability into a range of polymer systems. researchgate.netresearchgate.net

The resulting copolymers are considered "functional polymers" because the benzophenone unit provides a specific, addressable chemical reactivity. For example, poly(styrene-co-vinylbenzophenone) is a photoactive polymer where the polystyrene backbone provides the primary material properties, while the vinylbenzophenone units allow the material to be cross-linked upon UV exposure, forming a durable, insoluble network. researchgate.net This approach is used to create materials for photoresists, coatings, and self-decontaminating surfaces. researchgate.net

Table 2: Examples of Copolymers Incorporating (3-Ethenylphenyl)phenyl-methanone

Co-monomer Resulting Copolymer Functionality and Application
Styrene Poly(styrene-co-vinylbenzophenone) Creates a photoactive polymer with tunable benzophenone content for applications like antibacterial surfaces. researchgate.net
Vinyl Acetate Poly(vinyl acetate-co-vinylbenzophenone) Allows for the UV-induced crosslinking of PVAc films, enhancing thermal stability and altering surface properties. researchgate.net
N-Vinylpyrrolidone Poly(vinylpyrrolidone-co-vinylbenzophenone) Used to create cross-linked hydrogels and electrospun fibers for biomedical applications, such as antibacterial mats. nih.gov

Intermediacy in the Synthesis of Complex Organic Molecules

Beyond polymer science, the benzophenone scaffold is a well-established building block in organic synthesis. nih.gov The presence of the vinyl group on Methanone, (3-ethenylphenyl)phenyl- provides an additional reactive handle for functionalization, making it a valuable intermediate for constructing more elaborate molecular architectures. smolecule.com

Precursor in the Construction of Pharmaceutical Intermediates

Benzophenone derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). nih.govpatsnap.com They are found in drugs with anti-inflammatory, sedative, and other therapeutic properties. mdpi.comgoogle.com The synthesis of these complex molecules often involves multi-step processes where a core scaffold is progressively elaborated. beilstein-journals.org Methanone, (3-ethenylphenyl)phenyl- can serve as such a scaffold. The vinyl group can be transformed through various organic reactions (e.g., oxidation, reduction, addition) to introduce different functional groups, while the ketone and aromatic rings can be modified separately, leading to a diverse range of potential pharmaceutical intermediates.

Building Block for Advanced Heterocyclic Compounds and Supramolecular Assemblies

The structure of (3-ethenylphenyl)phenyl-methanone contains an α,β-unsaturated ketone system (a chalcone-like moiety), which is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. For example, chalcones react with reagents like urea, thiourea, or hydroxylamine (B1172632) to form heterocyclic rings such as oxazines, thiazines, and isoxazoles, respectively. This makes the compound a useful starting material for creating complex, ring-based molecular systems. chim.itnih.gov

Furthermore, the planar, aromatic nature of the two phenyl rings facilitates non-covalent interactions, particularly π-π stacking. These interactions are fundamental to the formation of ordered, self-assembled structures known as supramolecular assemblies. mdpi.commpg.de Molecules like (3-ethenylphenyl)phenyl-methanone can be designed as components of larger, organized systems held together by these weaker intermolecular forces, which is a key area of research in materials science and nanotechnology. mdpi.com

Photoactive Properties and Development of Photofunctional Materials

The most significant characteristic of the benzophenone moiety is its photochemistry, which has been extensively utilized to develop photofunctional materials. When benzophenone absorbs UV light, it undergoes an electronic transition from its ground state to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. pstc.org

This triplet-state benzophenone is a highly reactive diradical that can abstract a hydrogen atom from a suitable donor, such as a C-H bond on an adjacent polymer chain. pstc.orgmdpi.com This process creates two new radicals: a ketyl radical on the benzophenone and a carbon-centered radical on the donor molecule (e.g., the polymer backbone). These radicals can then combine, forming a new, stable covalent C-C bond. pstc.org

When (3-ethenylphenyl)phenyl-methanone is incorporated as a monomer into a polymer, this hydrogen abstraction and radical recombination process leads to the formation of cross-links between polymer chains. This transforms a soluble, thermoplastic material into an insoluble and infusible thermoset network. This UV-curing process is highly efficient and occurs at room temperature without the need for thermal initiators, making it a cornerstone of technologies for inks, coatings, adhesives, and hydrogel formation. researchgate.netmdpi.com

Table 3: Photochemical Properties and Applications of the Benzophenone Moiety

Property Description Application
UV Absorption Excitation by UV light (n → π* transition). Activates the cross-linking process.
Intersystem Crossing Efficient conversion from excited singlet to triplet state. Creates the long-lived, reactive triplet species.
Hydrogen Abstraction The triplet state abstracts a hydrogen atom from a donor molecule. Generates radicals on adjacent polymer chains. pstc.org
Radical Recombination Radicals combine to form covalent bonds. Results in the cross-linking of polymer chains, forming a stable network. researchgate.net
Photo-crosslinking The overall process of forming a network using light. Used in UV-curable coatings, adhesives, photo-patterning, and creating hydrogels for biomedical use. nih.govmdpi.com

Exploration of Photochemical Reactions for Novel Product Generation (e.g., Oxetane (B1205548) Formation via Paterno-Büchi)

The Paternò-Büchi reaction is a cornerstone of organic photochemistry, involving the [2+2] photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene to yield a four-membered oxetane ring. wikipedia.orgslideshare.net In the case of (3-ethenylphenyl)phenyl-methanone, the requisite carbonyl and alkene moieties are present within the same molecule, setting the stage for an efficient intramolecular Paternò-Büchi reaction. youtube.com

Upon absorption of ultraviolet (UV) light, the benzophenone chromophore in the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process known as intersystem crossing (ISC), this singlet state efficiently populates the more stable triplet state (T₁). The T₁ excited state, which has a diradical character, then reacts with the tethered vinyl group. This intramolecular interaction proceeds through the formation of a 1,4-diradical intermediate, which subsequently closes to form the final tricyclic oxetane product. cambridgescholars.com This reaction is highly specific, yielding a strained, fused-ring system that is challenging to synthesize through conventional thermal methods.

The efficiency of such intramolecular photocycloaddition reactions is often quantified by the reaction's quantum yield (Φ), which represents the number of product molecules formed per photon absorbed. While specific data for (3-ethenylphenyl)phenyl-methanone is not extensively reported, research on analogous phenyl-vinyl bichromophoric systems provides insight into the expected efficiency. The quantum yield is sensitive to the length and flexibility of the chain connecting the chromophores and the substitution pattern on the aromatic rings.

Table 1: Quantum Yields for Intramolecular Cycloaddition in Phenyl-Vinyl Systems This table presents data from analogous systems to illustrate the typical efficiency of intramolecular photocycloaddition reactions.

Compound Structure (Analogous System)Quantum Yield (Φ) of Product FormationReference
1-Phenoxy-2-propenyl ether0.23
2-Phenoxyethyl vinyl etherInefficient, polymer formation dominates
Allyl benzyl (B1604629) ether0.03

The data suggests that the geometry and flexibility of the linker between the phenyl-carbonyl and vinyl groups are critical for successful cycloaddition. For (3-ethenylphenyl)phenyl-methanone, the direct attachment of the vinyl group to one of the phenyl rings creates a rigid system poised for intramolecular cyclization, suggesting a potentially efficient reaction. The formation of this unique oxetane structure provides a pathway to novel, complex molecules that can serve as building blocks in further synthetic endeavors. nih.gov

Applications in Photo-responsive Systems and Photoinitiators

The benzophenone moiety is a classic and widely utilized Type II photoinitiator. researchgate.netsigmaaldrich.com These initiators generate free radicals through a bimolecular reaction where the excited state of the photoinitiator interacts with a second molecule, typically a hydrogen donor or co-initiator, such as an amine. sigmaaldrich.com (3-Ethenylphenyl)phenyl-methanone leverages this inherent property of its benzophenone core while introducing the additional functionality of a polymerizable vinyl group.

When exposed to UV radiation, the benzophenone component of the molecule transitions to its triplet excited state. In the presence of a hydrogen donor, the excited ketone abstracts a hydrogen atom, creating a ketyl radical and a radical derived from the co-initiator. Both of these radical species can initiate the free-radical polymerization of monomers, such as acrylates, in a formulation. nih.govsemanticscholar.org

What makes (3-ethenylphenyl)phenyl-methanone particularly useful is its dual role as both a photoinitiator and a monomer. During the polymerization process it initiates, its own vinyl group can react and become covalently incorporated into the growing polymer chain. This transforms it into a "polymerizable photoinitiator."

Key advantages of using (3-ethenylphenyl)phenyl-methanone as a polymerizable photoinitiator include:

Reduced Migration: By covalently bonding to the polymer network, the photoinitiator is permanently locked in place. This is crucial for applications where migration of small molecules is a concern, such as in food packaging, biomedical devices, and coatings. rsc.org

Enhanced Network Properties: Its incorporation can influence the final physical and chemical properties of the polymer network.

Photo-patterning and Surface Modification: The molecule can be used to create photo-responsive surfaces. A substrate can be coated with a polymer containing these benzophenone side-chains. Upon subsequent UV exposure, these immobilized benzophenone units can initiate further grafting or cross-linking reactions on the surface, allowing for precise control over surface chemistry and topography.

Table 2: Characteristics of Benzophenone-Based Photoinitiating Systems

CharacteristicDescriptionRelevance to (3-ethenylphenyl)phenyl-methanone
Initiation Type Type II (Hydrogen Abstraction)The benzophenone core abstracts a hydrogen atom from a co-initiator (e.g., amine) to form initiating radicals. sigmaaldrich.com
Excitation Wavelength Typically in the UVA range (approx. 250-380 nm)Compatible with standard mercury lamp and LED light sources. rsc.org
Functionality Bifunctional: Photoinitiator and MonomerActs as a polymerizable photoinitiator, allowing covalent incorporation into the polymer matrix.
Key Application Free-Radical PolymerizationEfficiently initiates polymerization of acrylate (B77674) and methacrylate (B99206) monomers. nih.gov
Primary Advantage Low MigrationCovalent bonding prevents leaching from the cured polymer, enhancing safety and long-term stability. rsc.org

The dual functionality of (3-ethenylphenyl)phenyl-methanone makes it a highly versatile component in the design of advanced photo-responsive systems, from stable, cross-linked networks for 3D printing and coatings to dynamic surfaces that can be modified with light. semanticscholar.orgrsc.org

Future Directions and Emerging Research Avenues for Methanone, 3 Ethenylphenyl Phenyl

Innovations in Green Chemistry Methodologies for Synthesis and Transformation

Traditional synthetic routes to benzophenone (B1666685) and its derivatives often rely on classical Friedel-Crafts acylation, which can involve harsh catalysts and generate significant waste. The future of Methanone, (3-ethenylphenyl)phenyl- synthesis is geared towards the adoption of green chemistry principles to mitigate environmental impact and enhance process efficiency.

Emerging research focuses on several innovative strategies. One promising avenue is the development of solid acid catalysts to replace traditional Lewis acids like aluminum chloride in Friedel-Crafts reactions. These heterogeneous catalysts can be easily recovered and reused, minimizing waste and simplifying purification processes. Another area of exploration is the use of photocatalysis to drive the synthesis, potentially allowing for reactions to occur under milder conditions with higher selectivity.

A comparative look at potential green synthesis improvements is presented in the table below:

Synthesis Aspect Traditional Method Potential Green Innovation Anticipated Benefits
Catalyst Homogeneous Lewis acids (e.g., AlCl₃)Heterogeneous solid acids, PhotocatalystsCatalyst reusability, reduced waste, milder reaction conditions
Solvent Often chlorinated hydrocarbonsSupercritical fluids (e.g., scCO₂), bio-based solvents, waterReduced toxicity and environmental impact, easier product separation
Reaction Conditions Often elevated temperaturesAmbient temperature reactions, microwave-assisted synthesisLower energy consumption, faster reaction times
Feedstock Petroleum-derived starting materialsBio-based aromatics and vinyl compoundsIncreased sustainability, reduced reliance on fossil fuels

Development of In-situ Spectroscopic Monitoring Techniques for Reaction Optimization

To fully optimize both the synthesis of Methanone, (3-ethenylphenyl)phenyl- and its subsequent polymerization, a deep understanding of reaction kinetics and mechanisms is essential. In-situ spectroscopic techniques are pivotal in this regard, offering real-time insights into the chemical transformations as they occur.

Future research will likely focus on the application of Process Analytical Technology (PAT) to the production and use of this compound. pharmamanufacturing.comresearchgate.netsailife.com Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for this purpose. aiche.orgazom.comnih.govhoriba.comyoutube.comresearchgate.netrsc.orgnih.govnih.govresearchgate.net For instance, during the synthesis of Methanone, (3-ethenylphenyl)phenyl-, ATR-FTIR can be used to monitor the consumption of reactants and the formation of the product in real-time, allowing for precise determination of the reaction endpoint and the identification of any transient intermediates. nih.govyoutube.comrsc.orgnih.govresearchgate.net

When Methanone, (3-ethenylphenyl)phenyl- is used as a monomer in polymerization reactions, Raman spectroscopy can be particularly powerful. azom.comhoriba.comresearchgate.net It can track the disappearance of the vinyl group's characteristic vibrational band, providing a direct measure of monomer conversion and polymerization kinetics. azom.com This real-time data is invaluable for optimizing reaction conditions such as temperature, initiator concentration, and reaction time to achieve polymers with desired molecular weights and microstructures. azom.com

The table below outlines potential in-situ monitoring applications:

Process Spectroscopic Technique Parameter to Monitor Benefit
SynthesisATR-FTIRReactant and product concentrationsReal-time kinetic data, endpoint determination, impurity profiling
Crystallization/PurificationFocused Beam Reflectance Measurement (FBRM), PVMCrystal size and shape distribution, nucleation eventsControl over particle size and morphology, ensuring product consistency pharmamanufacturing.comsailife.com
PolymerizationRaman SpectroscopyMonomer conversion (vinyl group disappearance)Precise control over polymerization kinetics and polymer properties azom.com
Photo-crosslinkingUV-Vis Spectroscopy, Raman SpectroscopyDisappearance of benzophenone chromophore, changes in polymer matrixOptimization of curing time and efficiency in photolithography or coatings

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

For Methanone, (3-ethenylphenyl)phenyl-, AI can be employed in several ways. Firstly, ML models can be trained to predict the properties of polymers derived from this monomer. researchgate.netmdpi.comllnl.govrsc.org By inputting the monomer structure and varying co-monomers and their ratios, these models could predict properties such as glass transition temperature, mechanical strength, and photo-reactivity. researchgate.netllnl.gov This would allow for the rapid identification of promising polymer compositions for specific applications without the need for extensive synthesis and characterization. nih.gov

Furthermore, ML can be used to predict the outcomes of polymerization reactions, including reactivity ratios in copolymerizations involving Methanone, (3-ethenylphenyl)phenyl-. researchgate.netarxiv.orgarxiv.org This predictive capability would greatly accelerate the development of new copolymers with tailored microstructures and properties. researchgate.net

AI/ML Application Area Specific Task Input Data Predicted Output Impact
Polymer Property PredictionPredict properties of copolymers containing Methanone, (3-ethenylphenyl)phenyl-Monomer structures, composition ratiosMechanical, thermal, and optical propertiesAccelerated discovery of high-performance materials researchgate.netlatrobe.edu.aumdpi.com
Functional Monomer DesignGenerate novel derivatives of Methanone, (3-ethenylphenyl)phenyl-Desired property targets (e.g., solubility, absorption spectrum)New chemical structuresTargeted design of monomers for specific applications rsc.org
Reaction PredictionPredict reactivity ratios in copolymerizationStructures of Methanone, (3-ethenylphenyl)phenyl- and co-monomersCopolymer composition and microstructureEfficient development of tailored copolymers researchgate.netarxiv.orgarxiv.org

Exploration of Novel Applications in Specialized Material Systems and Advanced Functional Devices

The dual functionality of Methanone, (3-ethenylphenyl)phenyl- makes it a prime candidate for a variety of advanced applications. The vinyl group allows for its incorporation into polymer backbones, while the benzophenone group can act as a photo-crosslinker or a photosensitizer.

Future research will likely explore its use in the fabrication of high-resolution photoresists for microelectronics and photolithography. google.com Upon exposure to UV light, the benzophenone groups can induce crosslinking, leading to changes in solubility that allow for the creation of intricate patterns. Its polymeric nature could offer advantages in terms of film-forming properties and thermal stability compared to small-molecule photoinitiators.

Another promising area is the development of responsive materials. Polymers incorporating Methanone, (3-ethenylphenyl)phenyl- could be designed to change their properties, such as swelling or surface energy, in response to light. This could be harnessed for applications in microfluidics, smart coatings, and drug delivery systems.

Furthermore, the benzophenone moiety's ability to participate in photochemical reactions could be exploited in the development of functional polymer films for applications such as UV-curing adhesives and coatings, and in the surface modification of other materials. The potential for creating novel conjugated polymers based on this structure could also lead to new optoelectronic materials. nih.gov

Application Domain Function of Methanone, (3-ethenylphenyl)phenyl- Potential Device/System Key Advantage
MicroelectronicsPhoto-crosslinkable monomerHigh-resolution photoresistsCovalently bound photoinitiator, improved thermal and mechanical properties google.com
Smart MaterialsPhoto-responsive unitLight-activated hydrogels, smart surfacesTunable and reversible material properties
Coatings & AdhesivesMonomer and photoinitiatorUV-curable coatings and adhesivesRapid, solvent-free curing process
BiomaterialsSurface modification agentFunctionalized polymer brushes for biocompatibilityControlled surface chemistry for interacting with biological systems
OptoelectronicsBuilding block for functional polymersOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)Potential for new materials with tailored electronic and optical properties nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methanone, (3-ethenylphenyl)phenyl-, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cross-coupling reactions using silver nitrate (0.4 mmol) and potassium persulfate (0.2 mmol) in a 1:1 acetonitrile/water solvent system under nitrogen at 60°C for 24 hours. This method is adapted from protocols for structurally similar aryl ketones .
  • Key Variables :

Solvent RatioCatalyst SystemTemperatureReaction TimeYield Range
1:1 (ACN/H₂O)AgNO₃/K₂S₂O₈60°C24 h60–75%

Q. How can spectroscopic techniques validate the structure of Methanone derivatives?

  • Methodological Answer : Combine FTIR (to confirm ketone C=O stretch at ~1680 cm⁻¹), ¹H-NMR (to identify aromatic protons and ethenyl group splitting patterns), and ¹³C-NMR (to resolve carbonyl carbon at ~200 ppm). Elemental analysis (C, H, O) should align with theoretical values within ±0.3% .
  • Example Data : For a related compound, phenyl(3-methylphenyl)methanone:

TechniqueKey Peaks/DataReference
¹H-NMRδ 7.8–7.2 (m, aromatic), δ 2.4 (s, CH₃)
¹³C-NMRδ 196.2 (C=O), δ 21.1 (CH₃)

Q. What are the critical physical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer : The compound is typically a crystalline solid with solubility in polar aprotic solvents (e.g., DMF, DMSO). For analogs like phenyl(3-methylphenyl)methanone, the boiling point is ~493 K at standard pressure, while reduced-pressure distillation (0.016 bar) lowers it to ~382 K .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethenylphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The ethenyl group introduces both steric hindrance and electron-rich character, which can slow nucleophilic attacks but enhance radical stability in persulfate-mediated reactions. Compare kinetics with methyl- or methoxy-substituted analogs using time-resolved UV-Vis spectroscopy .
  • Contradiction Note : While methyl groups (e.g., in 3-methyl derivatives) increase steric hindrance, ethenyl groups may paradoxically improve yields in certain coupling reactions due to π-orbital conjugation .

Q. What strategies resolve contradictions in reported boiling points or spectral data?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use high-purity samples (>99%, via column chromatography with hexane/EtOAc gradients) and standardize measurement conditions (e.g., DSC for melting points, GC-MS for volatility). Cross-validate with computational models (e.g., COSMO-RS for boiling points) .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

  • Methodological Answer : Employ DFT calculations (B3LYP/6-311+G*) to map electron density on the carbonyl group and ethenyl moiety. Molecular dynamics simulations (NAMD or GROMACS) can model solvent interactions and transition states in silver-catalyzed reactions .
  • Example Output :

ParameterValue (Predicted vs. Experimental)Error Margin
C=O Bond Length1.22 Å vs. 1.21 Å (XRD)±0.01 Å

Q. What functionalization strategies enhance the compound’s utility in polymer or medicinal chemistry?

  • Methodological Answer : Introduce sulfhydryl or amino groups via nucleophilic aromatic substitution (e.g., using NaSH or NH₃/EtOH at 80°C). For bioactivity studies, attach thiadiazole or pyrrolidine moieties, as demonstrated in analogs with antibiofilm activity .
  • Synthetic Pathway :

StepReagent/ConditionsProduct Application
1NaSH, DMF, 100°CThiol-functionalized derivative
21,3,4-Thiadiazole, K₂CO₃, DCMAntimicrobial agents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.